molecular formula C11H6F6N2 B1459101 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline CAS No. 1351516-09-0

2-Methyl-5,8-bis(trifluoromethyl)quinoxaline

Cat. No.: B1459101
CAS No.: 1351516-09-0
M. Wt: 280.17 g/mol
InChI Key: IFNSUWDWASXAKC-UHFFFAOYSA-N
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Description

2-Methyl-5,8-bis(trifluoromethyl)quinoxaline: is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. The presence of trifluoromethyl groups at positions 5 and 8 enhances its chemical stability and biological activity.

Properties

IUPAC Name

2-methyl-5,8-bis(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6N2/c1-5-4-18-8-6(10(12,13)14)2-3-7(9(8)19-5)11(15,16)17/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNSUWDWASXAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2N=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of heterogeneous catalysts, such as phosphate-based catalysts, has been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Quinoxaline derivatives, including 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline, have demonstrated significant antimicrobial properties. Studies have shown that modifications to the quinoxaline structure can enhance antibacterial activity against various pathogens. For instance, derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria, with promising results indicating their potential as new antimicrobial agents .

1.2 Antiviral Properties
This compound has also been investigated for its antiviral effects. Research indicates that certain quinoxaline derivatives can inhibit the replication of viruses such as herpes simplex virus and cytomegalovirus. The mechanism involves interference with viral DNA synthesis, making these compounds a point of interest for developing antiviral therapies .

1.3 Anticancer Applications
Quinoxaline derivatives are being explored for their anticancer potential. The structure-activity relationship studies suggest that specific modifications can lead to compounds that effectively inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth . For example, quinoxaline-based analogs have shown efficacy in inhibiting fibroblast growth factor receptors, which are implicated in various cancers .

Parasitology

2.1 Trypanosomiasis Treatment
this compound has been identified as a promising candidate for treating Chagas disease caused by Trypanosoma cruzi. Research indicates that certain derivatives exhibit selectivity against this parasite without causing significant toxicity to mammalian cells. This selectivity is crucial for developing safer therapeutic options for patients suffering from parasitic infections .

Material Science

3.1 Synthesis of Advanced Materials
The unique chemical structure of this compound allows it to serve as a building block in the synthesis of more complex organic molecules and materials. Its trifluoromethyl groups enhance lipophilicity and stability, making it suitable for applications in organic electronics and photonic devices. The compound's properties facilitate the development of materials with tailored functionalities for specific applications.

Structure-Activity Relationship Studies

Research into the structure-activity relationships of quinoxaline derivatives has provided insights into how modifications can affect biological activity. For example, studies have shown that introducing electron-withdrawing groups can enhance the potency of quinoxaline compounds against various biological targets . These findings are crucial for guiding future research and development efforts aimed at optimizing quinoxaline-based therapeutics.

Case Studies and Research Findings

Application Area Findings References
AntimicrobialEffective against multiple bacterial strains; potential as new antibiotics
AntiviralInhibits replication of HSV and CMV; mechanism involves DNA synthesis blockage
AnticancerInhibits fibroblast growth factor receptors; potential for cancer therapy
ParasitologySelective against Trypanosoma cruzi; low toxicity to mammalian cells
Material ScienceBuilding block for advanced organic materials; enhanced stability

Mechanism of Action

The mechanism of action of 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. It can inhibit enzymes involved in critical biological pathways, such as DNA synthesis and repair, leading to cell death in cancer cells. The trifluoromethyl groups enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Biological Activity

Overview

2-Methyl-5,8-bis(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family. Its unique structure, characterized by the presence of trifluoromethyl groups at positions 5 and 8, enhances its chemical stability and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The molecular formula for this compound is C11H6F6N2C_{11}H_6F_6N_2. The trifluoromethyl groups significantly influence its reactivity and interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular Weight292.17 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its ability to inhibit specific enzymes critical for cancer cell survival. It has been shown to interact with various targets, leading to:

  • Inhibition of DNA synthesis and repair : This mechanism is crucial for inducing apoptosis in cancer cells.
  • Enzyme inhibition : The compound inhibits topoisomerase II (Topo II), an enzyme involved in DNA replication and repair processes. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that derivatives of quinoxaline compounds exhibit significant anticancer properties. In particular, studies have shown that this compound can inhibit the viability of various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of quinoxaline derivatives on A431 human epidermoid carcinoma cells. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutic agents like doxorubicin .
CompoundCell LineIC50 (µM)
This compoundA4310.29 - 0.90
DoxorubicinA4310.51 - 0.73

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been investigated for its antimicrobial properties:

  • Antibacterial Studies : Research indicates that quinoxaline derivatives demonstrate high antibacterial activity against Gram-positive strains, including mycobacteria .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other quinoxaline derivatives:

CompoundKey FeaturesBiological Activity
QuinoxalineParent compound without trifluoromethyl groupsLower activity
2-MethylquinoxalineSimilar structure without trifluoromethyl groupsModerate activity
5,8-DimethylquinoxalineMethyl groups instead of trifluoromethyl groupsDifferent properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,8-bis(trifluoromethyl)quinoxaline
Reactant of Route 2
Reactant of Route 2
2-Methyl-5,8-bis(trifluoromethyl)quinoxaline

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